2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Description
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (C₁₂H₂₈N₄; molecular weight 228.38 g/mol) is a macrocyclic tetraaza compound with four methyl groups positioned at the 2,5,8,11-positions of the 12-membered ring . Its rigid, preorganized structure enables selective coordination with metal ions, particularly divalent and trivalent cations. The compound is often abbreviated as Me₄[12]aneN₄ in coordination chemistry literature, where "Me₄" denotes the four methyl substituents, "[12]" refers to the ring size, and "aneN₄" indicates the four nitrogen donors .
Key properties include:
Properties
IUPAC Name |
2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4/c1-9-5-14-11(3)7-16-12(4)8-15-10(2)6-13-9/h9-16H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXAGLHJWPSGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CNC(CNC(CN1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622520 | |
| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494751-27-8 | |
| Record name | 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Using Triethylenetetramine (TETA) and Glyoxal
This method involves the condensation of triethylenetetramine with glyoxal hydrate under controlled conditions to form an intermediate compound. The process includes the following steps:
Step A: Condensation
- React triethylenetetramine (TETA) with glyoxal hydrate in water or a water-soluble solvent.
- Maintain a temperature range of 0–5°C.
- Use stoichiometric or slightly excess amounts of calcium hydroxide as a base.
- The reaction forms an intermediate compound (IV).
Step B: Cyclization
- React the intermediate compound (IV) with 1,2-dichloroethane in dimethylacetamide (DMAC).
- Add sodium carbonate (Na₂CO₃) and sodium bromide (NaBr) to facilitate cyclization.
- Conduct the reaction at temperatures ranging from 25–150°C to yield a salt form of the product.
Step C: Hydrolysis
- Hydrolyze the salt form using diethylenetriamine in water at pH 5–9.
- Maintain temperatures between 90–120°C for 12–48 hours under an inert gas atmosphere or air.
This method produces the tetrahydrochloride form of the compound, which can be further neutralized to obtain the free base.
Facile Synthesis via Bis-Imidazoline Intermediates
This approach utilizes bis-imidazoline as a precursor for cyclization:
Step A: Formation of Bis-Imidazoline
- Condense triethylenetetramine with N,N-dimethylformamide dimethyl acetal to form bis-imidazoline.
Step B: Cyclization
- React bis-imidazoline with 1,2-dibromoethane to produce a cyclized intermediate bromide salt.
Step C: Hydrolysis
Direct Hydrolysis from Decahydro-Tetraazacyclopentacenaphthylene
This method starts with decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene as an intermediate:
Step A: Synthesis of Intermediate
- Prepare octahydro-3H,6H-2a,5a-tetraazacenaphthylene from triethylenetetramine and glyoxal.
Step B: Direct Hydrolysis
Data Table: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature Range | pH Range | Time | Yield (%) |
|---|---|---|---|---|---|
| Condensation | TETA + Glyoxal + Ca(OH)₂ | 0–5°C | Neutral | Several hours | High |
| Cyclization | Intermediate + Dichloroethane + DMAC | 25–150°C | Neutral | Variable | Moderate |
| Hydrolysis | Salt Form + Diethylenetriamine + Water | 90–120°C | 5–9 | 12–48 hours | High |
| Direct Hydrolysis | Decahydro Intermediate + Aqueous Solution | Ambient | Slightly Acidic/Neutral/Basic | Variable | Moderate |
Analysis and Observations
-
- The use of stoichiometric reagents and controlled pH significantly improves yields.
- High temperatures during cyclization enhance reaction rates but may reduce selectivity.
-
- The bis-imidazoline method is particularly scalable due to its simplicity and high yield.
Environmental Considerations :
- Solvent selection (e.g., DMAC vs. water) impacts the environmental footprint of the synthesis.
- Aqueous hydrolysis methods are more environmentally friendly compared to organic solvents.
Chemical Reactions Analysis
Types of Reactions: 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, nickel, and cobalt.
Substitution: Can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Complexation: Typically involves metal salts and the compound in a suitable solvent.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Metal Complexes: The major products of complexation reactions are metal-ligand complexes.
Substituted Derivatives: Substitution reactions yield derivatives with different functional groups replacing the methyl groups.
Scientific Research Applications
Coordination Chemistry
Ligand Properties:
TMDAC acts as a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The unique structure of TMDAC allows it to coordinate with lanthanides and transition metals effectively.
Case Study: Lanthanide Complexes
Recent studies have demonstrated that TMDAC can form complexes with lanthanide ions such as Ytterbium (Yb) and Dysprosium (Dy). These complexes exhibit enhanced magnetic properties and are useful in applications like magnetic resonance imaging (MRI) contrast agents. For instance, the incorporation of TMDAC into lanthanide complexes has shown improved pseudocontact shifts in NMR spectroscopy, which is critical for structural biology studies .
Medicinal Chemistry
Anticancer Activity:
TMDAC derivatives have been investigated for their potential anticancer properties. Research indicates that certain TMDAC-metal complexes can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of cellular redox balance.
Case Study: Cytotoxicity Assessments
A study evaluated the cytotoxic effects of TMDAC-based metal complexes on various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxicity compared to free ligands, suggesting their potential as therapeutic agents .
Materials Science
Nanomaterials Synthesis:
TMDAC has been utilized in the synthesis of nanomaterials due to its chelating ability. It can stabilize nanoparticles and enhance their functional properties.
Case Study: Magnetic Nanoparticles
Research has shown that TMDAC can stabilize iron oxide nanoparticles, leading to enhanced magnetic properties suitable for applications in targeted drug delivery systems and hyperthermia treatment for cancer .
NMR Spectroscopy Applications
Paramagnetic NMR Probes:
The unique paramagnetic properties of TMDAC make it an excellent candidate for use as a probe in NMR spectroscopy. Its ability to enhance signal resolution is particularly valuable in studying biomolecular structures.
Case Study: Protein Labeling
In a study involving protein labeling with lanthanide-DOTA chelates derived from TMDAC, significant improvements in long-range distance measurements were observed. This advancement facilitates better understanding of protein dynamics and interactions .
Environmental Chemistry
Heavy Metal Ion Removal:
TMDAC has also been explored for its potential in environmental applications, particularly in the removal of heavy metal ions from wastewater.
Case Study: Adsorption Studies
Experimental studies demonstrated that TMDAC-functionalized materials could effectively adsorb heavy metals such as lead and cadmium from aqueous solutions. This property indicates its potential use in environmental remediation technologies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, facilitating processes such as imaging or drug delivery. The compound’s structure allows it to effectively chelate metal ions, stabilizing them and enhancing their reactivity in various applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Type
Ring Size
Stability and Reactivity
Thermodynamic Stability :
- Macrocyclic ligands (e.g., Me₄[12]aneN₄, DOTMP) are more stable than acyclic analogs (e.g., EDTMP) due to the "macrocyclic effect" .
- DOTMP forms inert complexes with Sc³⁺/Sm³⁺, with biodistribution equivalent to ⁴⁶Sc/⁴⁷Sc isotopes .
- DOTA derivatives exhibit superior kinetic inertness for Gd³⁺, reducing toxicity risks in MRI .
Kinetic Reactivity :
- Methyl substituents in Me₄[12]aneN₄ enhance rigidity but may reduce solubility compared to hydrophilic derivatives like DOTA or DOTMA .
Biological Activity
2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane (often referred to as TM-cyclen) is a member of the tetraazamacrocycle family. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including medicinal chemistry and coordination chemistry. Its biological activity is primarily linked to its role as a ligand in metal complexation and its implications in therapeutic applications.
Chemical Structure and Properties
TM-cyclen is characterized by a macrocyclic structure containing four nitrogen atoms in its ring. The presence of methyl groups at the 2, 5, 8, and 11 positions enhances its solubility and stability in biological environments. The molecular formula is , with a molecular weight of approximately 228.38 g/mol .
Metal Complexation
TM-cyclen exhibits strong chelating properties with various metal ions, which is crucial for its biological activity. The ability to form stable complexes with metals such as silver (Ag), copper (Cu), and nickel (Ni) has been extensively studied. These metal complexes are of particular interest for their potential use in targeted drug delivery and imaging applications.
Table 1: Stability Constants of TM-Cyclen Complexes
| Metal Ion | Stability Constant () |
|---|---|
| Ag | 20.76 ± 0.01 |
| Cu | 18.00 ± 0.07 |
| Ni | 16.12 ± 0.01 |
The stability constants indicate that TM-cyclen forms very stable complexes with Ag+, making it a promising candidate for use in radioimmunotherapy and diagnostic imaging .
Antitumor Activity
Recent studies have highlighted the potential of TM-cyclen derivatives in anticancer therapy. For instance, complexes formed from TM-cyclen and platinum derivatives have shown significant cytotoxic effects against various cancer cell lines. These complexes can induce apoptosis through mechanisms involving DNA interaction and disruption of cellular processes.
Case Study: TM-Cyclen Platinum Complex
In a study evaluating the efficacy of TM-cyclen platinum complexes against ovarian cancer cells, results demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were found to be significantly lower than those of traditional platinum-based drugs like cisplatin .
Applications in Imaging
The unique properties of TM-cyclen make it suitable for radiolabeling applications in nuclear medicine. Its ability to form stable complexes with radiometals allows for the development of imaging agents that can be used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Table 2: Imaging Applications of TM-Cyclen Complexes
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
